Compound Description: Maraviroc is a medication used in combination with other medications to control HIV infection. It is an antagonist of the human CCR5 receptor, which prevents the entry of HIV into human host cells. []
Compound Description: This compound serves as a brain imaging agent and is structurally similar to cocaine. [, ]
Relevance: This compound highlights the importance of the 8-methyl-8-azabicyclo[3.2.1]octane core, also present in 8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane. The key difference lies in the 3-position substitution, where this compound features a 4-iodophenyl group at the 3β position and a carboxylate group at the 2α position. [, ]
Compound Description: This compound is another brain imaging agent closely related to the previous compound but with a fluoropropyl group at the nitrogen. []
Relevance: This structure emphasizes the variability possible at the nitrogen of the 8-azabicyclo[3.2.1]octane core. While 8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane has a methyl group, this compound demonstrates the use of longer fluorinated alkyl chains at that position. [] Additionally, both compounds share a common 3-(4-iodophenyl) substituent. []
Compound Description: This compound, LY278584, is a potent and selective 5-HT3 receptor antagonist. It was tritium-labeled and utilized as a radioligand for studying 5-HT3 receptors in various tissues. []
Relevance: LY278584 shares the 8-methyl-8-azabicyclo[3.2.1]octane core with the target compound, 8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane. The distinguishing feature is the presence of a 1-methyl-1H-indazole-3-carboxamide substituent at the 3-position in LY278584. []
Compound Description: DAU 6285 is a silent, competitive antagonist at 5-HT4 receptors. Studies have shown its effectiveness in the rat esophageal tunica muscularis mucosae (TMM) and guinea pig ileum. []
Relevance: DAU 6285 has the same 8-methyl-8-azabicyclo[3.2.1]octane core as 8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane. A key difference lies in the 3-position where DAU 6285 features a benzimidazolone group. []
1-(3-Hydroxyphenyl)-6-methyl-6-azabicyclo[3.2.1]octane and its 7-endo-methyl derivative
Compound Description: These compounds belong to a series of 1-phenyl-6-azabicyclo[3.2.1]octanes investigated for their analgesic and narcotic antagonist activities. Notably, the 1-(3-hydroxphenyl)-6,7-dimethyl derivative (compound 8 in the paper) exhibited a balanced antagonist-analgesic profile with minimal physical dependence. []
Relevance: These compounds are isomers of the target structure. While they share the core azabicyclo[3.2.1]octane system, the nitrogen position and the substitution pattern differ. These variations highlight how subtle structural changes within this scaffold can significantly impact pharmacological activity. []
Benzofurane-3-carboxylic ester of tropine (1)
Compound Description: This compound demonstrated potent antinociceptive activity through a cholinergic mechanism of action, potentially involving the central 5-HT4 receptor. []
Relevance: This compound emphasizes the structural significance of the tropane core (8-methyl-8-azabicyclo[3.2.1]octane) shared with 8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane. The primary difference lies in the substituent at the 3-position, where this compound features a benzofurane-3-carboxylic ester group. []
Compound Description: CR3124 is a novel potent 5-HT3 receptor antagonist, studied for its physicochemical and biopharmaceutical properties. It exhibits low wettability, relatively good solubility, and very high membrane permeability. []
Relevance: CR3124 shares the 8-methyl-8-azabicyclo[3.2.1]octane core with 8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane. It features a benz[e]isoindol-1-one moiety at the 2-position, contrasting with the 3-position substitution in the target compound. []
Compound Description: MDL 72222 is described as an antagonist at neuronal 5-HT receptors. Its crystal structure reveals a tropane group linked to a planar dichlorobenzoate group. []
Relevance: This compound emphasizes the significance of the 8-methyl-8-azabicyclo[3.2.1]octane (tropane) core, which is also present in 8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane. The key difference lies in the 3-position, where MDL 72222 features a 3,5-dichlorobenzoate group. []
3-[(1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)-8-azabicyclo[3.2.1]octane (Partial structure from 873140)
Compound Description: The parent compound, 873140, is a potent allosteric noncompetitive HIV entry inhibitor targeting the CCR5 receptor. It demonstrates long-lasting blockade of the receptor and a unique pharmacological profile compared to other CCR5 antagonists. []
Relevance: While the full structure of 873140 is quite complex, it contains the 8-azabicyclo[3.2.1]octane core as a substructure. The 3-position of the tropane system is connected to a complex triazaspiro[5.5]undecane moiety through a methylene linker. This highlights the diversity of substituents possible at the 3-position while retaining the core structure of interest in 8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane. []
Compound Description: E3620 is a new benzamide gastroprokinetic agent. It is a tetrahemihydrate. []
Relevance: E3620 shares the 8-methyl-8-azabicyclo[3.2.1]octane core with 8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane, emphasizing the importance of this core structure. The 3-position of E3620 is substituted with a benzamide derivative featuring a butynyloxy group, highlighting the structural diversity possible at this position while retaining the core tropane scaffold. []
Compound Description: L-660863 is a muscarinic agonist. Its crystal structure, along with computational modeling, suggests a common binding mode with other acetylcholine analogs at the muscarinic receptor site. []
Relevance: Although this compound features a bicyclic octane core, it differs from the 8-azabicyclo[3.2.1]octane system in 8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane. This difference highlights the structural specificity required for activity at various receptor subtypes and how changes in ring structure can significantly impact binding interactions. []
Compound Description: This partial structure represents a key intermediate in the synthesis of β-C-mannopyranosides, specifically in the construction of (1→3)-C,C-linked trisaccharides. []
Relevance: While this compound diverges from the target structure by incorporating an oxygen atom in the bicyclic ring, it exemplifies the broader structural family of bicyclo[3.2.1]octanes. It highlights the utility of these ring systems in synthetic chemistry and their versatility as building blocks for complex carbohydrates and potentially other biologically relevant molecules. []
Compound Description: FE-β-CIT is a cocaine-derived dopamine reuptake inhibitor. It can be radiolabeled with 18F for use in PET imaging studies. []
Relevance: This compound shares the core 8-azabicyclo[3.2.1]octane structure with 8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane. FE-β-CIT highlights the structural elements critical for dopamine transporter interaction, particularly the presence of a 3-(4-iodophenyl) group and the 2-position carboxylate ester. The 8-position is substituted with a 2-fluoroethyl group, further demonstrating the variability at this position. []
Compound Description: PR04.MZ is another cocaine-derived dopamine reuptake inhibitor, like FE-β-CIT, and can also be radiolabeled with 18F for PET imaging. []
Relevance: This compound, similar to FE-β-CIT, reiterates the importance of the 8-azabicyclo[3.2.1]octane scaffold and the common substitutions at the 2- and 3-positions for dopamine transporter binding. The 8-position in PR04.MZ is substituted with a 4-fluorobut-2-ynyl group. []
Compound Description: PF-232798 belongs to the imidazopiperidine class of CCR5 antagonists. It shows potential for treating HIV with an improved absorption profile compared to Maraviroc. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.